molecular formula C10H23N B2709986 (Pentan-2-yl)(pentyl)amine CAS No. 1019518-65-0

(Pentan-2-yl)(pentyl)amine

Cat. No. B2709986
CAS RN: 1019518-65-0
M. Wt: 157.301
InChI Key: ZHGJYFYOVKKNQY-UHFFFAOYSA-N
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Description

“(Pentan-2-yl)(pentyl)amine” is an organic compound that belongs to the class of amines . The name suggests that it contains a pentyl group (a five-carbon alkyl group) and an amine group (NH2) .


Synthesis Analysis

Amines can be synthesized through various methods. One common method is the reduction of nitriles, amides, or nitro compounds. Other methods include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of “(Pentan-2-yl)(pentyl)amine” consists of a pentyl group attached to an amine group. The IUPAC name is N-(1-methylbutyl)-1-pentanamine .

Scientific Research Applications

Safety and Hazards

“(Pentan-2-yl)(pentyl)amine” is classified as a dangerous substance. It has hazard statements H226, H302, H314, and H335, indicating that it is flammable, harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-pentan-2-ylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-4-6-7-9-11-10(3)8-5-2/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGJYFYOVKKNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentan-2-yl)(pentyl)amine

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